molecular formula C13H15Cl2N3O B14875585 1-(Quinolin-6-yl)piperazin-2-one dihydrochloride

1-(Quinolin-6-yl)piperazin-2-one dihydrochloride

Cat. No.: B14875585
M. Wt: 300.18 g/mol
InChI Key: QZMFQLMRCKYZEI-UHFFFAOYSA-N
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Description

1-(Quinolin-6-yl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinolin-6-yl)piperazin-2-one dihydrochloride typically involves the reaction of quinoline derivatives with piperazine. One common method includes the use of palladium-catalyzed Buchwald-Hartwig coupling reactions. For instance, N-Boc-piperazine can be coupled with quinoline derivatives under palladium catalysis to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-6-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

1-(Quinolin-6-yl)piperazin-2-one dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Quinolin-6-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with dopamine receptors or other neurotransmitter systems, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Quinolin-6-yl)piperazin-2-one dihydrochloride is unique due to its specific chemical structure, which combines the quinoline ring with a piperazine moiety

Properties

Molecular Formula

C13H15Cl2N3O

Molecular Weight

300.18 g/mol

IUPAC Name

1-quinolin-6-ylpiperazin-2-one;dihydrochloride

InChI

InChI=1S/C13H13N3O.2ClH/c17-13-9-14-6-7-16(13)11-3-4-12-10(8-11)2-1-5-15-12;;/h1-5,8,14H,6-7,9H2;2*1H

InChI Key

QZMFQLMRCKYZEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC3=C(C=C2)N=CC=C3.Cl.Cl

Origin of Product

United States

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